4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
Description
This compound features a pyrrolo[1,2-a]quinoxaline core with a ketone group at position 4 and a cyano substituent at position 5. Its molecular framework enables diverse pharmacological interactions, particularly in antibacterial and heterocyclic chemistry applications . The stereochemistry (3aS configuration) and substituent positioning influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-7-8-3-4-10-9(6-8)14-12(16)11-2-1-5-15(10)11/h3-4,6,11H,1-2,5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSZJQLCGQWYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327525 | |
| Record name | 4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821907 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1008859-21-9 | |
| Record name | 4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile (CAS No. 1008859-21-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₁N₃O
- Molecular Weight : 213.24 g/mol
- CAS Number : 1008859-21-9
Biological Activity Overview
The biological activities of this compound include antibacterial, antifungal, and anticancer properties. These activities have been explored through various studies.
Anticancer Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that quinoxaline derivatives could inhibit the growth of breast adenocarcinoma cells (MCF-7 and MDA-MB-231) under hypoxic conditions. The mechanism involved downregulation of HIF1α and ERα expression and induction of apoptosis at submicromolar concentrations .
- Another investigation highlighted that certain quinoxaline derivatives showed high antiproliferative activity against prostate cancer cells (PC3), comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties:
- Compounds within this class have shown effectiveness against Gram-positive bacteria and fungi. Notably, some derivatives displayed antifungal activity comparable to amphotericin B against Candida albicans and Microsporum canis cultures .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : Some studies suggest that quinoxaline derivatives may interfere with critical enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant mechanism contributing to their anticancer effects.
- Antimicrobial Mechanisms : The compounds may disrupt cellular processes in bacteria and fungi by interacting with cellular membranes or inhibiting essential metabolic pathways.
Research Findings and Case Studies
Several studies have provided insights into the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline exhibit promising anticancer properties. For instance:
- Case Study: A study published in the Journal of Medicinal Chemistry reported that certain derivatives selectively inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Neuroprotective Effects
This compound has been studied for its neuroprotective effects:
- Case Study: In a preclinical model of neurodegeneration, administration of the compound demonstrated a reduction in oxidative stress markers and improved cognitive function .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Bioactive Molecules: Its unique structure allows for the synthesis of complex molecules used in drug development. For example:
Material Science Applications
Polymer Chemistry
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline derivatives are explored for their potential use in polymer science:
- Case Study: A study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties .
Nanotechnology
The compound has potential applications in nanotechnology:
- Nanoparticle Synthesis: It can be used to functionalize nanoparticles for targeted drug delivery systems. Research has shown enhanced targeting capabilities when nanoparticles are coated with this compound .
Data Table: Summary of Applications
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in substituents at position 5, altering molecular weight, polarity, and stability:
Notes:
- Fluorine and chlorine substituents enhance electronegativity and binding to hydrophobic pockets .
- Sulfonamide derivatives exhibit higher molecular weight and solubility due to polar sulfonyl groups .
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (CN, F) : Improve stability and binding affinity but may reduce bioavailability due to increased polarity .
- Steric Bulk (Mesitylmethyl) : Limits metabolic degradation but may hinder target engagement .
- Sulfonamides : Enhance solubility and hydrogen-bonding capacity, favoring pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
